molecular formula C7H6BrNO2 B2433312 2-(4-Bromopyridin-2-YL)acetic acid CAS No. 1211530-21-0

2-(4-Bromopyridin-2-YL)acetic acid

Cat. No.: B2433312
CAS No.: 1211530-21-0
M. Wt: 216.034
InChI Key: APOOYGKXZYWYOV-UHFFFAOYSA-N
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Description

2-(4-Bromopyridin-2-YL)acetic acid is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 4-position of the pyridine ring and an acetic acid group at the 2-position makes this compound unique. It is commonly used in various chemical reactions and has significant applications in scientific research.

Scientific Research Applications

2-(4-Bromopyridin-2-YL)acetic acid has diverse applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromopyridin-2-YL)acetic acid can be synthesized through several methods. One common method involves the bromination of 2-pyridylacetic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromopyridin-2-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Carboxylic acids and other oxidized compounds.

    Reduction Products: Reduced pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Bromopyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The bromine atom and acetic acid group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved may include enzyme inhibition, activation, or modulation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromopyridin-2-YL)acetic acid
  • 2-(4-Chloropyridin-2-YL)acetic acid
  • 2-(4-Fluoropyridin-2-YL)acetic acid

Uniqueness

2-(4-Bromopyridin-2-YL)acetic acid is unique due to the specific positioning of the bromine atom and the acetic acid group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-(4-bromopyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOOYGKXZYWYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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